Biotin-XX-NHS
Overview
Description
Synthesis Analysis
The synthesis of biotin derivatives like Biotin-XX-NHS often involves complex biochemical pathways. Biotin itself is synthesized in organisms through a multi-step process starting from simpler precursors such as pimelic acid, with the transformation involving radical-mediated processes catalyzed by enzymes like biotin synthase (BioB) (Seki, 2006). This pathway highlights the intricate chemical reactions necessary for creating biotin and its derivatives.
Molecular Structure Analysis
The molecular structure of biotin is characterized by its heterocyclic ring and a side chain with a carboxyl group, which are crucial for its biological functionality and its strong binding affinity with proteins like streptavidin. Structural studies of biotin synthase, an enzyme involved in biotin's biosynthesis, provide insights into the enzyme's complex with substrates, shedding light on the molecular details of biotin formation (Jarrett, 2005).
Chemical Reactions and Properties
Biotin-XX-NHS's utility in labeling stems from its chemical reactivity, particularly the NHS (N-hydroxysuccinimide) ester group's ability to react with amino groups in proteins and peptides. This reactivity allows for the covalent attachment of biotin to these molecules, facilitating their detection and purification. The specificity of these reactions, however, can vary based on the peptide sequence and conditions, underscoring the importance of understanding these chemical properties for effective use (Miller et al., 1997).
Scientific Research Applications
Protein Labeling
- Application : Biotin-XX-NHS is used to biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins .
- Method : The NHS-ester reagent reacts with primary amines in proteins to form stable amide bonds . The biotinylated proteins can then be detected or purified using streptavidin probes or resins .
- Results : The results vary depending on the specific experiment, but the biotinylated proteins can be effectively detected or purified .
Intracellular Labeling
- Application : Biotin-XX-NHS can be used for general intracellular labeling due to its membrane permeability .
- Method : The reagent is introduced into cells, where it reacts with primary amines to label intracellular proteins .
- Results : This allows for the visualization or detection of specific proteins within the cell .
Detection of Biotin Binding Sites
- Application : Biotin-XX-NHS can be used to detect biotin binding sites .
- Method : The reagent is used to label proteins or other molecules, which can then be detected based on their interaction with biotin .
- Results : This can provide information about the location and number of biotin binding sites .
Measurement of Avidin and Streptavidin in Crude Biological Samples
- Application : Biotin-XX-NHS can be used for the measurement of avidin and streptavidin in crude biological samples .
- Method : The reagent is used to label proteins or other molecules, which can then be detected based on their interaction with avidin or streptavidin .
- Results : This can provide quantitative data about the amount of avidin or streptavidin in a sample .
Degree of Biotinylation of Proteins Measurement
- Application : Biotin-XX-NHS can be used to measure the degree of biotinylation of proteins .
- Method : The reagent is used to label proteins, and the degree of biotinylation is then measured using various methods .
- Results : This can provide quantitative data about the degree of biotinylation of proteins .
Detection or Purification Using Streptavidin Probes or Resins
- Application : Biotin-XX-NHS is used for detection or purification using streptavidin probes or resins .
- Method : The NHS-ester reagent reacts with primary amines in proteins to form stable amide bonds . The biotinylated proteins can then be detected or purified using streptavidin probes or resins .
- Results : The results vary depending on the specific experiment, but the biotinylated proteins can be effectively detected or purified .
Microscale Protein Labeling
- Application : Biotin-XX-NHS is used in the Biotin-XX Microscale Protein Labeling Kit for attaching a fluorescent label to a small amount of antibody or protein .
- Method : The reactive label contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates .
- Results : Labeled proteins are typically ready to use in about 2 hours, with yields between 60 and 90% .
Polar Tracer for Cell Morphology Studies
- Application : Biotin-XX-NHS can be used as a polar tracer by microinjection to study the morphology of cells .
- Method : The reagent is microinjected into cells, where it reacts with primary amines to label intracellular proteins .
- Results : This allows for the visualization of cell morphology .
Fluorescent Labeling of Antibodies or Proteins
- Application : Biotin-XX-NHS is used in the Biotin-XX Microscale Protein Labeling Kit for attaching a fluorescent label to a small amount of antibody or protein .
- Method : The reactive label contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . The labeled proteins are typically ready to use in about 2 hours .
- Results : The yields are between 60 and 90% .
General Intracellular Labeling
- Application : Biotin-XX-NHS can be used for general intracellular labeling due to its membrane permeability .
- Method : The reagent is introduced into cells, where it reacts with primary amines to label intracellular proteins .
- Results : This allows for the visualization or detection of specific proteins within the cell .
Polar Tracer for Cell Morphology Studies
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-MHPIHPPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585088 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
CAS RN |
89889-52-1 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.